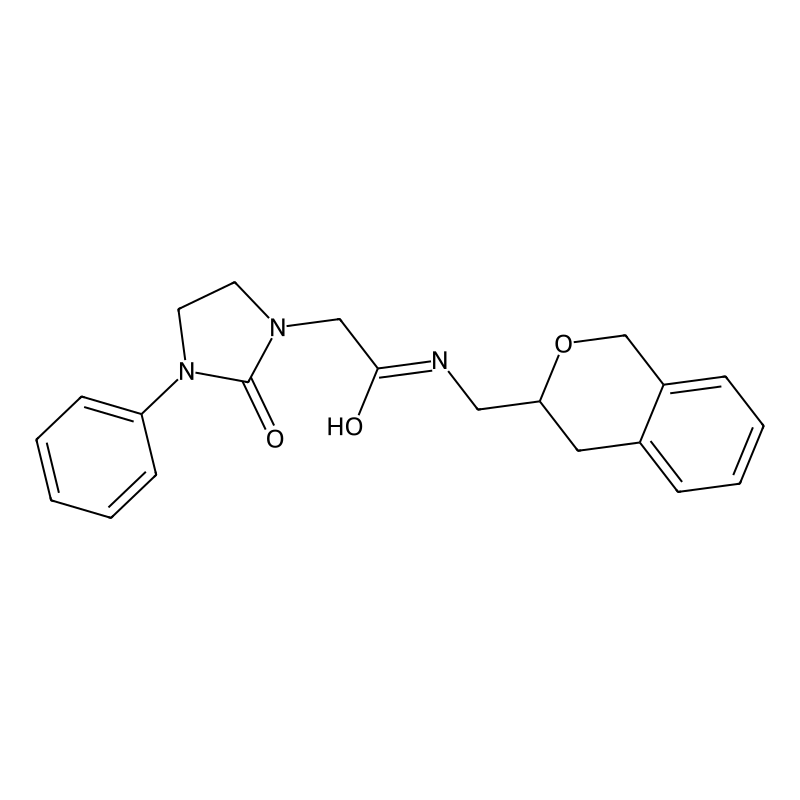

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a novel compound characterized by its complex structure, which includes an isochroman moiety and an imidazolidinone core. The compound is notable for its potential biological activities, particularly as a pharmaceutical agent. Its molecular formula consists of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its unique properties in medicinal chemistry.

The chemical reactivity of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can be explored through various mechanisms typical of amides and imidazolidinones. Key reactions may include:

- Nucleophilic Substitution: The acetamide group can undergo nucleophilic attack, leading to the formation of derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding the corresponding carboxylic acid and amine.

- Cyclization Reactions: The presence of the isochroman and imidazolidinone rings allows for potential intramolecular cyclization under certain conditions.

Research indicates that N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exhibits significant biological activity. It has been studied for its potential as a:

- CGRP Receptor Antagonist: This compound may inhibit the calcitonin gene-related peptide receptor, which is implicated in migraine pathophysiology .

- Antitumor Agent: Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines.

The synthesis of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can involve several steps:

- Formation of Isochroman Derivative: Starting from commercially available isochroman compounds, functionalization can be achieved through alkylation or acylation reactions.

- Imidazolidinone Formation: This can be synthesized via cyclocondensation reactions involving appropriate precursors such as phenylureas or substituted hydrazines.

- Final Coupling Reaction: The isochroman derivative is then coupled with the imidazolidinone to form the desired product through amide bond formation.

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new treatments for migraines and possibly other neurological disorders.

- Research: As a tool compound in studies investigating CGRP pathways and related biological mechanisms.

Interaction studies are crucial for understanding the pharmacodynamics of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to CGRP receptors compared to known antagonists.

- In Vitro Studies: Testing its effects on various cell lines to determine cytotoxicity and mechanism of action.

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide shares structural features with several other compounds. Here are some similar compounds for comparison:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-2-(2-hydroxyimino)-3-pyrrolidinone | Pyrrolidinone core | Antimicrobial activity |

| 4-(1H-imidazol-4-yloxy)-N-methylbenzamide | Imidazole ring | Anti-inflammatory properties |

| 1-benzylpiperazine derivatives | Piperazine core | CNS stimulant effects |

Uniqueness

The uniqueness of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide lies in its specific combination of an isochroman structure with an imidazolidinone framework, potentially leading to novel interactions with biological targets that are not observed in other similar compounds.